4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolo[2,3-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and is substituted with a chloro group, a fluoro group, and a methylsulfonyl group. The presence of these substituents imparts distinct chemical properties and reactivity patterns to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include halogenation, fluorination, and sulfonation reactions to introduce the chloro, fluoro, and methylsulfonyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed to introduce additional substituents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be employed as a tool to study biological processes or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent or a precursor in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine exerts its effects depends on its specific biological targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
Uniqueness: This compound is unique due to its specific combination of substituents and the resulting chemical properties
Properties
IUPAC Name |
4-chloro-7-(2-fluoro-4-methylsulfonylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S/c1-21(19,20)8-2-3-11(10(15)6-8)18-5-4-9-12(14)16-7-17-13(9)18/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFINPVOGJKNOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC3=C2N=CN=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655301 | |
Record name | 4-Chloro-7-[2-fluoro-4-(methanesulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001397-19-8 | |
Record name | 4-Chloro-7-[2-fluoro-4-(methanesulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.